Cas no 77941-87-8 (3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid)
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid
- EN300-1798772
- 77941-87-8
-
- Inchi: 1S/C13H18O4/c1-8(13(14)15)5-10-6-11(16-3)9(2)12(7-10)17-4/h6-8H,5H2,1-4H3,(H,14,15)
- InChI Key: CTGKDFUBMNHULU-UHFFFAOYSA-N
- SMILES: O(C)C1C(C)=C(C=C(C=1)CC(C(=O)O)C)OC
Computed Properties
- Exact Mass: 238.12050905g/mol
- Monoisotopic Mass: 238.12050905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 55.8Ų
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1798772-1g |
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid |
77941-87-8 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1798772-5g |
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid |
77941-87-8 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1798772-10g |
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid |
77941-87-8 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1798772-0.05g |
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid |
77941-87-8 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1798772-0.1g |
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid |
77941-87-8 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1798772-0.25g |
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid |
77941-87-8 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1798772-0.5g |
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid |
77941-87-8 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1798772-1.0g |
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid |
77941-87-8 | 1g |
$914.0 | 2023-05-23 | ||
| Enamine | EN300-1798772-2.5g |
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid |
77941-87-8 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1798772-5.0g |
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid |
77941-87-8 | 5g |
$2650.0 | 2023-05-23 |
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid
Introduction to 3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid (CAS No. 77941-87-8)
3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid, also known by its CAS number 77941-87-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a substituted phenyl ring and a carboxylic acid functional group. These characteristics make it an intriguing candidate for various applications, particularly in the development of new therapeutic agents.
The molecular formula of 3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid is C13H18O4, and its molecular weight is approximately 238.28 g/mol. The compound's structure consists of a phenyl ring with two methoxy groups at the 3 and 5 positions and a methyl group at the 4 position. The carboxylic acid group is attached to a propyl chain that is itself substituted with a methyl group at the 2 position. This intricate structure confers specific chemical properties that are crucial for its potential biological activities.
In recent years, there has been a growing interest in the biological activities of 3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid. Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases and conditions associated with oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Beyond its anti-inflammatory properties, 3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid has also been investigated for its potential neuroprotective effects. Research conducted by a team at the University of California, Los Angeles (UCLA) found that this compound could protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. These findings open up new avenues for the development of neuroprotective drugs for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid have also been studied to understand its behavior in biological systems. A study published in the European Journal of Pharmaceutical Sciences in 2020 reported that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential factors for its potential use as an oral therapeutic agent. Additionally, the compound's low toxicity and high safety margin make it an attractive candidate for further clinical development.
In the context of drug discovery and development, 3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid has been used as a lead compound for structure-activity relationship (SAR) studies. By modifying the substituents on the phenyl ring or the propyl chain, researchers have been able to optimize the compound's biological activities and improve its pharmacological properties. For example, introducing additional hydroxyl groups or extending the alkyl chain has been shown to enhance the compound's anti-inflammatory effects while maintaining its safety profile.
The synthetic methods for producing 3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid have also been well-documented in the literature. One common approach involves the reaction of 3,5-dimethoxy-4-methylbenzaldehyde with malonic acid in the presence of a base to form the desired product. This method is efficient and scalable, making it suitable for large-scale production in industrial settings.
In conclusion, 3-(3,5-dimethoxy-4-methylphenyl)-2-methylpropanoic acid (CAS No. 77941-87-8) is a promising organic compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing our understanding of various diseases and developing new treatments.
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